molecular formula C28H31N5OS B15100691 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

Cat. No.: B15100691
M. Wt: 485.6 g/mol
InChI Key: QWTDEHZDTTVCTK-VUTHCHCSSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a naphthalene moiety, and a tert-butylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Naphthalene Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with a naphthalene derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the pure product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
  • **2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

Uniqueness

    Structural Features: The presence of the ethyl group on the triazole ring and the naphthalene moiety distinguishes it from similar compounds.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of 2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H31N5OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C28H31N5OS/c1-6-33-26(21-13-15-24(16-14-21)28(3,4)5)31-32-27(33)35-18-25(34)30-29-19(2)22-12-11-20-9-7-8-10-23(20)17-22/h7-17H,6,18H2,1-5H3,(H,30,34)/b29-19+

InChI Key

QWTDEHZDTTVCTK-VUTHCHCSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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